5-Benzyl-3-ethoxy-4-methylisoxazole

説明

5-Benzyl-3-ethoxy-4-methylisoxazole is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-Benzyl-3-ethoxy-4-methylisoxazole (CAS No. 192440-02-1) is a synthetic compound belonging to the isoxazole family, characterized by its unique structural features which include a benzyl group and an ethoxy substituent. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

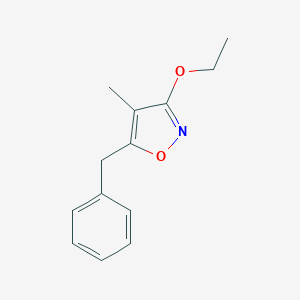

Chemical Structure

The molecular formula of this compound is , and its structure can be depicted as follows:

The mechanism of action of this compound is not fully elucidated, but it is believed to interact with various biological targets, including enzymes and receptors involved in key metabolic pathways. The presence of the isoxazole ring may facilitate interactions that modulate biological activity through inhibition or activation of specific proteins.

Biological Activities

Research on the biological activity of this compound has highlighted several potential effects:

Antimicrobial Activity

In vitro studies have indicated that compounds within the isoxazole family exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds typically range from 7.81 µg/ml to 250 µg/ml, suggesting significant antimicrobial potential .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Isoxazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Some studies have reported that similar compounds can effectively target cancer cell lines, leading to decreased viability and increased apoptosis rates .

Neuroprotective Effects

There is emerging evidence that certain isoxazole derivatives may possess neuroprotective properties. These compounds are hypothesized to exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Study : A study evaluating a series of benzoxazoles reported that certain derivatives exhibited promising antimicrobial activity against drug-resistant strains of bacteria, suggesting that similar isoxazole derivatives may also hold therapeutic promise .

- Anticancer Activity : Research on benzamide derivatives has shown that modifications in the chemical structure can enhance anticancer activity. This suggests that further optimization of this compound could lead to more potent anticancer agents .

- Neuroprotection : A study focusing on neuroprotective agents highlighted the importance of structural modifications in enhancing bioactivity. This underscores the potential for this compound to be developed as a neuroprotective agent through further research and optimization .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Ethoxy-4-methylisoxazol-3-ylmethanol | C7H12N2O2 | Lacks benzyl group; simpler structure |

| 5-Benzyl-3-methylisoxazol-4-one | C11H11NO2 | Similar isoxazole core; different substituents |

| 5-(Methylsulfonyl)-2-(3-pyridyl)pyrimidin | C12H14N4O2S | Different core structure; varied biological activity |

This table illustrates how variations in substituents can influence the biological activity and chemical properties of related compounds.

科学的研究の応用

Medicinal Chemistry Applications

5-Benzyl-3-ethoxy-4-methylisoxazole has been investigated for its pharmacological properties, particularly as a potential therapeutic agent against various diseases.

Antiparasitic Activity

Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant antiparasitic activity. These compounds are effective against a range of endoparasites in veterinary medicine, including cestodes and nematodes. The mechanisms involve disrupting the metabolic processes of the parasites, leading to their death or reduced viability .

Neurological Applications

There is emerging evidence suggesting that isoxazole derivatives may have neuroprotective effects. For instance, certain isoxazole compounds have shown promise as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes linked to neurodegenerative diseases such as Alzheimer's disease. By inhibiting these enzymes, the compounds can potentially enhance acetylcholine levels in the brain, thereby improving cognitive function .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in neurotransmitter breakdown or parasite metabolism. This inhibition can lead to increased levels of neurotransmitters like acetylcholine or disrupt essential metabolic pathways in parasites .

Interaction with Receptors

Isoxazole derivatives have been studied for their ability to interact with various receptors in the body, including serotonin receptors. This interaction can modulate neurotransmission and influence physiological responses related to mood and cognition .

Case Studies

Several studies have highlighted the potential applications of this compound:

Veterinary Medicine

A study published in a patent document discusses the use of this compound derivatives for controlling endoparasites in livestock and pets. The results demonstrated efficacy against resistant strains of parasites, suggesting that these compounds could be valuable in veterinary treatments .

Neuropharmacology

In a neuropharmacological context, research has indicated that isoxazole derivatives can improve cognitive functioning in animal models of Alzheimer's disease by inhibiting cholinesterase enzymes. These findings suggest that this compound could play a role in developing new treatments for cognitive disorders .

Data Table: Summary of Applications

化学反応の分析

Nucleophilic Substitution Reactions

The ethoxy group at the 3-position undergoes substitution under acidic or basic conditions. For example:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux, 6 h | 3-Hydroxy-4-methyl-5-benzylisoxazole | 72% | |

| Alkaline demethylation | Li diphenylphosphide, THF, 0°C | 3-Hydroxy derivative | 85% |

Key findings :

- The ethoxy group’s lability enables functionalization at the 3-position for further derivatization .

- Steric hindrance from the benzyl group slows substitution kinetics compared to simpler ethoxyisoxazoles .

Cycloaddition and Annulation Reactions

The isoxazole ring participates in [3+2] and [4+2] cycloadditions due to its dipolar character:

With Nitrile Oxides

Reaction with aryl nitrile oxides forms bis-isoxazole systems:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Chlorophenylnitrile oxide | Toluene, 80°C, 12 h | 5-Benzyl-3-ethoxy-4-methyl-4'-(4-ClPh)bis-isoxazole | 58% |

With α,β-Unsaturated Carbonyls

Electron-deficient dienophiles engage the isoxazole’s π-system:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl acrylate | DMF, 120°C, microwave | Isoxazolo[5,4-b]pyridine derivative | 64% |

Mechanistic insight :

- The 4-methyl group directs regioselectivity by stabilizing transition states through hyperconjugation .

Oxidation of the Benzyl Group

Controlled oxidation converts the benzyl substituent to a ketone:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Acetone/H₂O, 0°C, 2 h | 5-(Phenylcarbonyl)-3-ethoxy-4-methylisoxazole | 41% |

Reduction of the Isoxazole Ring

Catalytic hydrogenation opens the ring:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, 25°C, 4 h | β-Keto amine derivative | 89% |

Cross-Coupling Reactions

The benzyl group enables palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | 5-(4-Methoxybenzyl)-3-ethoxy-4-methylisoxazole | 76% |

Limitations :

- Steric bulk at the 5-position reduces coupling efficiency compared to unsubstituted benzyl analogs .

Stability and Degradation Pathways

- Thermal decomposition : Above 200°C, retro-Diels-Alder fragmentation generates benzonitrile and acetylene derivatives .

- Photolysis : UV irradiation (254 nm) cleaves the N–O bond, yielding an enaminone intermediate .

Comparative Reactivity Table

| Position | Reactivity Profile | Key Influencing Factors |

|---|---|---|

| 3-Ethoxy | Susceptible to hydrolysis, nucleophilic substitution | Electron-withdrawing isoxazole ring |

| 5-Benzyl | Participates in cross-coupling, oxidation | Steric hindrance, conjugation stability |

| 4-Methyl | Modulates ring electronics, directs cycloadditions | Hyperconjugative stabilization |

特性

IUPAC Name |

5-benzyl-3-ethoxy-4-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-15-13-10(2)12(16-14-13)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADVSFROQCUPOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NOC(=C1C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。